molecular formula C17H17N5O2S B3560616 3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea

3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea

Cat. No.: B3560616
M. Wt: 355.4 g/mol
InChI Key: ARXMUMBYHIXETD-UHFFFAOYSA-N
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Description

3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzothiadiazole ring and a morpholine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea typically involves the following steps:

    Formation of Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Phenyl Group: The phenyl group with a morpholine substituent can be introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the benzothiadiazole derivative with the phenyl-morpholine derivative under suitable conditions, such as the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,3-Benzothiadiazol-5-YL)-1-phenylurea: Lacks the morpholine substituent.

    1-(4-Morpholin-4-YL)phenylurea: Lacks the benzothiadiazole ring.

    3-(1,2,3-Benzothiadiazol-5-YL)-1-(4-methylphenyl)urea: Contains a methyl group instead of the morpholine substituent.

Uniqueness

3-(1,2,3-Benzothiadiazol-5-YL)-1-[4-(morpholin-4-YL)phenyl]urea is unique due to the presence of both the benzothiadiazole ring and the morpholine-substituted phenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(19-13-3-6-16-15(11-13)20-21-25-16)18-12-1-4-14(5-2-12)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMUMBYHIXETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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